N-(5-chloro-2-methoxyphenyl)pentanamide
Description
N-(5-Chloro-2-methoxyphenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide backbone substituted with a 5-chloro-2-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly anthelmintic and anti-inflammatory agents. The chloro and methoxy substituents on the phenyl ring influence its electronic properties, lipophilicity, and binding interactions with biological targets .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-5-12(15)14-10-8-9(13)6-7-11(10)16-2/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
WXBYVBBAPASBOR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
a) N-(4-Methoxyphenyl)Pentanamide
- Structural Difference : The methoxy group is at the para position (4-methoxy) instead of meta (5-chloro-2-methoxy).
- Biological Activity : Exhibits potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with significantly lower cytotoxicity in human and animal cells .
- Drug-Likeness : Superior synthetic accessibility (score: 1.34 vs. albendazole’s 2.58) and adherence to pharmaceutical filters (e.g., Lipinski’s rules) .
b) N-(5-Chloro-2-Methoxyphenyl)-2-Methylpentanamide
- Structural Difference : A methyl group is added to the pentanamide chain.
- Impact: Increased lipophilicity (logP ~3.5) may enhance membrane permeability but could reduce solubility. No direct activity data is available, but structural modifications like this are common in optimizing pharmacokinetics .
c) 5-Chloro-N-(2-Nitrophenyl)Pentanamide
- Structural Difference : Substitution with a nitro group at the phenyl ring’s ortho position.
- Impact: The nitro group’s electron-withdrawing nature may alter reactivity and binding affinity. Limited bioactivity data exists, but such analogs are often explored as intermediates for more complex molecules .
d) N-(5-Chloro-2-Methoxyphenyl)-4-(Oxadiazolylthio)Butanamide
Key Findings :
Physicochemical and Pharmacokinetic Properties
Analysis :
- The 4-methoxy analog’s simpler structure contributes to its high synthetic accessibility, a critical factor for scalable drug development .
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